molecular formula C22H36I2 B1603635 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene CAS No. 225512-46-9

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene

Cat. No. B1603635
CAS RN: 225512-46-9
M. Wt: 554.3 g/mol
InChI Key: TYZQQLJIRWRBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene, commonly known as Diiodooctylfluorene (DIOF), is a highly efficient organic semiconductor material that has gained significant attention in recent years due to its unique optical and electronic properties. DIOF is widely used in various scientific research applications, including organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Scientific Research Applications

Polymer Synthesis and Properties

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene has been utilized in various polymer synthesis processes. For example, it's used in the Pd(0) catalyzed polymerization reactions, forming compounds that display mesomorphic behavior and are used in mesomorphic EDA complexes with electron acceptors like p-chloranil (Pugh & Percec, 1990). Additionally, it serves as a precursor for conjugated metallo-supramolecular networks with interesting optoelectronic properties (Kokil, Yao, & Weder, 2005).

Liquid Crystalline and Luminescent Properties

This compound is also key in the production of high-molecular-weight poly(2,5-dialkoxy-p-phenyleneethynylene) derivatives, which are highly luminescent and possess liquid crystalline solutions (Steiger, Smith, & Weder, 1997).

Optical and Electronic Applications

In the field of electronics, 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene is used in the synthesis of copolymers with varied optical properties. For instance, its use in synthesizing copolymers shows absorption in specific wavelengths and potential applications in light-emitting devices (Cho et al., 2002).

properties

IUPAC Name

1,4-bis(2-ethylhexyl)-2,5-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36I2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZQQLJIRWRBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC(=C(C=C1I)CC(CC)CCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584517
Record name 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene

CAS RN

225512-46-9
Record name 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis-(2-ethylhexyl)-2,5-diiodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Reactant of Route 3
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Reactant of Route 4
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Reactant of Route 6
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.